molecular formula C17H12FNO4S B12584811 3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- CAS No. 648410-53-1

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo-

Cat. No.: B12584811
CAS No.: 648410-53-1
M. Wt: 345.3 g/mol
InChI Key: YWFILWCOSBRAAA-UHFFFAOYSA-N
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Description

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- typically involves multi-step organic reactions One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form the benzothiazole ringThe final step involves the oxidation of the intermediate compound to introduce the oxo group, which can be accomplished using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups .

Scientific Research Applications

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The oxo group may participate in hydrogen bonding or other interactions that stabilize the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolylacetic acid: Lacks the fluorobenzoyl group, resulting in different chemical properties.

    6-Fluorobenzothiazole: Contains the fluorobenzoyl group but lacks the propanoic acid and oxo groups.

    2-Oxo-3(2H)-benzothiazoleacetic acid: Similar structure but without the fluorobenzoyl group.

Uniqueness

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is unique due to the combination of the fluorobenzoyl and oxo groups, which confer distinct electronic and steric properties.

Properties

CAS No.

648410-53-1

Molecular Formula

C17H12FNO4S

Molecular Weight

345.3 g/mol

IUPAC Name

3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanoic acid

InChI

InChI=1S/C17H12FNO4S/c18-12-4-2-1-3-11(12)16(22)10-5-6-13-14(9-10)24-17(23)19(13)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)

InChI Key

YWFILWCOSBRAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC(=O)O)F

Origin of Product

United States

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